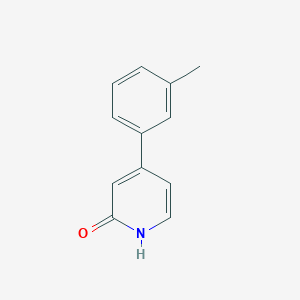

2-Hydroxy-4-(3-methylphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-3-2-4-10(7-9)11-5-6-13-12(14)8-11/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBUAFHVUBRBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671753 | |

| Record name | 4-(3-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159820-64-0 | |

| Record name | 4-(3-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxy 4 3 Methylphenyl Pyridine and Its Precursors

Retrosynthetic Analysis of 2-Hydroxy-4-(3-methylphenyl)pyridine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For this compound, which exists in tautomeric equilibrium with 4-(3-methylphenyl)-2(1H)-pyridone, several disconnection approaches can be envisioned.

A primary disconnection strategy involves breaking the C-C and C-N bonds of the pyridone ring. This leads to two main retrosynthetic pathways:

Cyclocondensation Approach: This common strategy involves disconnecting the pyridine (B92270) ring to reveal acyclic precursors. A key disconnection can be made across the C2-N1 and C4-C5 bonds, suggesting a condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and an enamine or ammonia (B1221849). For the target molecule, this would involve a precursor containing the 3-methylphenyl group. youtube.comacs.orglibretexts.org A further disconnection of the 1,5-dicarbonyl intermediate, which can be formed from a Michael-type addition, simplifies the starting materials to a ketone and an α,β-unsaturated carbonyl compound. youtube.com

Pre-formed Pyridine Ring Approach: An alternative strategy involves the functionalization of a pre-existing pyridine ring. A key disconnection is the C4-aryl bond, suggesting a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a viable synthetic step. nih.gov This approach would start with a 4-halo-2-hydroxypyridine derivative and couple it with a (3-methylphenyl)boronic acid. Another possibility is the regioselective functionalization of a 2-hydroxypyridine (B17775) at the C4 position. acs.org

These retrosynthetic strategies provide a logical framework for exploring various synthetic routes to this compound, which will be discussed in the following sections.

Classical and Modern Approaches to 2-Hydroxypyridine Synthesis Relevant to this compound

The synthesis of the 2-hydroxypyridine core is central to obtaining the target molecule. Both classical and modern methods offer pathways to this important heterocyclic scaffold.

Modified Chichibabin Reaction Pathways for Pyridine Ring Formation

The classical Chichibabin reaction involves the amination of pyridine with sodium amide to produce 2-aminopyridine (B139424). myttex.netwikipedia.org While not a direct route to 2-hydroxypyridines, the resulting 2-aminopyridine is a versatile intermediate. myttex.net It can be converted to the corresponding 2-hydroxypyridine via a diazotization reaction followed by hydrolysis. myttex.net

For the synthesis of 4-substituted pyridines, the Chichibabin pyridine synthesis offers a more direct approach. This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org To synthesize a 4-aryl substituted pyridine, a potential pathway could involve the condensation of an appropriate aryl-substituted α,β-unsaturated ketone with an enamine or ammonia. While this method is powerful, controlling the regioselectivity to obtain the desired 4-substituted isomer can be challenging, often leading to mixtures of products. wikipedia.org

Recent modifications to the Chichibabin amination have focused on improving reaction conditions and expanding the substrate scope. For instance, the use of a NaH-iodide composite has been shown to mediate the amination under milder conditions. ntu.edu.sg

Cyclocondensation Reactions Utilizing Relevant Precursors

Cyclocondensation reactions are among the most powerful and widely used methods for the synthesis of pyridone rings. These reactions typically involve the condensation of a 1,5-dicarbonyl compound or its equivalent with ammonia or an amine.

A common approach involves the reaction of a β-ketoester with an enamine. For the synthesis of 4-(3-methylphenyl)-2-pyridone, this would entail the reaction of an enamine derived from a simple ketone with a β-ketoester bearing the 3-methylphenyl group. The initial adduct would then undergo cyclization to form the pyridone ring. acs.orglibretexts.org

Another variation is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia. youtube.com To obtain the desired 4-(3-methylphenyl) substitution, 3-methylbenzaldehyde (B113406) would be a key starting material. The initial dihydropyridine (B1217469) product can then be oxidized to the corresponding pyridine.

Modern advancements in this area focus on one-pot, multicomponent reactions to improve efficiency. For instance, an efficient one-pot synthesis of polysubstituted dihydropyridones has been reported using cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) with pyridine as a catalyst. nih.gov

| Precursors | Reaction Type | Conditions | Product | Yield (%) | Reference |

| Cyanoacetamide, Aryl Aldehydes, Ethyl Acetoacetate, Ammonium Acetate | Multicomponent Reaction | Pyridine, Ethanol (B145695), Reflux | Polysubstituted Dihydropyridones | 54-68 | nih.gov |

| β-Ketoester, Aldehyde, Ammonia | Hantzsch Synthesis | Various | Dihydropyridines | Varies | youtube.com |

| Enamine, β-Ketoester | Cyclocondensation | Various | Pyridones | Varies | acs.org |

Regioselective Functionalization Strategies for Pre-formed Pyridine Rings

Introducing substituents onto a pre-formed pyridine ring with high regioselectivity is a key challenge in pyridine chemistry. For the synthesis of this compound, the regioselective introduction of the 3-methylphenyl group at the C4 position of a 2-hydroxypyridine scaffold is a crucial step.

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for the C-C bond formation. This reaction typically involves the coupling of a halo-pyridine with an organoboron reagent in the presence of a palladium catalyst. To synthesize the target molecule, a 4-halo-2-hydroxypyridine (or a protected derivative) could be coupled with (3-methylphenyl)boronic acid. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. nih.govmdpi.com

Direct C-H arylation has also been explored as an atom-economical alternative to cross-coupling reactions. Iron-catalyzed regioselective direct arylation at the C-3 position of N-alkyl-2-pyridones has been reported. nih.gov More recently, rhodium-catalyzed C4-selective C-H alkenylation of 3-carboxy-2-pyridones has been developed, where the carboxylic group acts as a traceless directing group. acs.org While not a direct arylation, this method highlights the potential for developing C4-selective functionalization strategies.

Development and Optimization of Specific Synthetic Routes to this compound

The development of a specific and optimized synthetic route for this compound would likely involve a combination of the strategies discussed above. A plausible and efficient route would be a convergent synthesis that builds the molecule from readily available starting materials.

Exploration of Catalyst Systems for Enhanced Yield and Selectivity

The choice of catalyst is paramount in achieving high yield and selectivity in the synthesis of this compound, particularly in cross-coupling and C-H functionalization reactions.

In the context of Suzuki-Miyaura coupling for the synthesis of 4-aryl-2-pyridones, various palladium catalysts have been investigated. Catalyst systems composed of Pd(OAc)2 or Pd2(dba)3 with phosphine (B1218219) ligands such as PPh3, PCy3, or more specialized N-heterocyclic carbene (NHC) ligands have been employed. nih.gov The optimization of the catalyst system often involves screening different ligands and bases to minimize side reactions and maximize the yield of the desired product. For instance, in the Suzuki coupling of 2,4-dichloropyrimidines, microwave-assisted synthesis with a low loading of tetrakis(triphenylphosphine)palladium(0) has been shown to be highly efficient. mdpi.com

For direct C-H arylation reactions, catalysts based on more earth-abundant and less expensive metals like iron and rhodium are gaining prominence. An iron-catalyzed regioselective C-3 arylation of N-alkyl-2-pyridones has been demonstrated. nih.gov For C-4 selective functionalization, rhodium catalysts have shown promise in directing reactions to this specific position. acs.org

The development of catalyst systems for the amination of pyrones to pyridones is also an active area of research. While this transformation is often carried out thermally, catalytic methods could offer milder reaction conditions and improved functional group tolerance.

| Reaction Type | Catalyst System | Key Features | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Microwave-assisted, low catalyst loading for dichloropyrimidines | mdpi.com |

| Suzuki-Miyaura Coupling | Pd/IPr | Ligand-controlled C4-selectivity in dichloropyridines | nih.gov |

| Direct C-H Arylation | Iron-based catalyst | Regioselective C-3 arylation of N-alkyl-2-pyridones | nih.gov |

| C-H Alkenylation | Rhodium-based catalyst | C4-selective functionalization with a traceless directing group | acs.org |

Reaction Condition Optimization: Temperature, Solvent Effects, and Pressure Considerations

The synthesis of 4-aryl-2-hydroxypyridines, such as this compound, is highly sensitive to reaction conditions. Optimization of parameters including temperature, solvent, and pressure is critical for maximizing yield and purity.

Temperature: The reaction temperature is a crucial factor. For instance, in multicomponent reactions for the synthesis of related polysubstituted pyridones, temperatures can range from ambient to elevated. The Kröhnke pyridine synthesis, a classical method for preparing substituted pyridines, is often conducted in solvents like methanol (B129727) or glacial acetic acid, with temperatures typically controlled to optimize the rate of the initial Michael addition and the subsequent cyclization and aromatization steps. wikipedia.orgdrugfuture.com For the synthesis of 4-hydroxypyridines from pyranones, heating at 100 °C has been shown to be effective. google.com In other preparations, such as the hydrolysis of 2-chloropyridine (B119429) derivatives, reactions are often run at reflux temperatures to drive the reaction to completion. google.com The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of side products that can arise from decomposition or undesired parallel reactions at higher temperatures.

Pressure Considerations: Most syntheses of 2-hydroxypyridine derivatives are conducted at atmospheric pressure. google.com However, in specific cases, elevated pressure can be utilized to increase reaction rates, particularly for reactions in the gaseous phase or when using volatile reactants. For reactions conducted in sealed vessels at elevated temperatures, the autogenous pressure of the solvent can influence the reaction kinetics. While high-pressure conditions are not standard for the synthesis of this particular class of compounds, they can be a valuable tool for optimization, potentially allowing for lower reaction temperatures or shorter reaction times.

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity of the final compound is essential for its subsequent applications. The purification strategy for this compound typically involves a combination of techniques to remove unreacted starting materials, catalysts, and byproducts.

Crystallization: Recrystallization is a primary method for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but show limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. For analogous 4-aryl-2-pyridones, purification often involves dissolving the crude product in a suitable solvent like dichloromethane (B109758) (DCM) or ethyl acetate (EtOAc) and then purifying via flash chromatography, with the final pure product being isolated as a crystalline solid. nih.gov In other procedures, the crude product is precipitated from the reaction mixture by adding water, collected by filtration, and then recrystallized from a solvent such as toluene.

Chromatography: Column chromatography is extensively used for the purification of 2-pyridone derivatives, especially when simple crystallization does not yield a product of sufficient purity. Silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is a carefully selected solvent or mixture of solvents that allows for the separation of the desired product from impurities. A common eluent system for compounds of similar polarity is a mixture of hexanes and ethyl acetate, with the ratio adjusted to achieve optimal separation. nih.gov After chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Filtration and Washing: Following precipitation or crystallization, the solid product is typically collected by suction filtration. The collected solid, known as the filter cake, is then washed with a cold solvent in which the product is sparingly soluble. This step is effective at removing residual soluble impurities. For example, a common procedure involves filtering the product, washing it with cold water until neutral, and then drying it under reduced pressure. nih.gov

The table below summarizes common purification techniques used for analogous compounds.

| Purification Method | Details | Common Solvents/Reagents |

| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. | Water, Toluene, Methanol, Ethanol |

| Column Chromatography | The product is separated from impurities on a stationary phase (e.g., silica gel) using a liquid mobile phase. | Ethyl Acetate/Hexanes mixtures, Dichloromethane |

| Acid-Base Extraction | The product is dissolved in a solvent and washed with an acidic or basic solution to remove impurities of opposite character. | Chloroform, Sodium Carbonate solution |

| Filtration and Washing | The solid product is collected and washed with a solvent in which impurities are soluble but the product is not. | Water, Ether, Methanol |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is of growing importance, aiming to reduce the environmental impact of chemical manufacturing.

Solvent-Free Syntheses and Alternative Solvents

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. In the context of pyridone synthesis, several strategies have been developed.

Solvent-Free Synthesis: One approach involves conducting reactions under solvent-free conditions, often with thermal or microwave activation. For example, the synthesis of certain 3,4-dihydro-2-pyridone derivatives has been achieved with high yields under solvent-free conditions using a solid-supported acid catalyst. semanticscholar.org This method offers advantages such as shorter reaction times, easier product isolation, and the elimination of solvent waste.

Alternative Solvents: When a solvent is necessary, the use of environmentally benign alternatives is preferred. Water is an ideal green solvent due to its non-toxicity, availability, and safety. The Hantzsch pyridine synthesis, a related method, has been adapted to run in aqueous media. youtube.com Similarly, multicomponent syntheses of dihydropyridones have shown significant yield improvements when water is used as the solvent instead of ethanol. semanticscholar.org Alcohols like ethanol and methanol, which can be derived from renewable resources, are also considered greener alternatives to chlorinated solvents or aprotic polar solvents like DMF. The Kröhnke synthesis can be effectively carried out in methanol. wikipedia.org

The table below compares conventional and green solvents used in analogous pyridine syntheses.

| Solvent Type | Examples | Rationale for Use | Green Chemistry Consideration |

| Conventional | Glacial Acetic Acid, Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Good solubility for reactants, established reaction media. | Often toxic, derived from petrochemicals, difficult to recycle. |

| Alternative/Green | Water, Ethanol, Methanol, Solvent-Free | Low toxicity, renewable sources (for alcohols), reduced waste. | Aligns with green chemistry principles, improves process safety. |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. wikipedia.org Reactions with high atom economy are inherently greener as they generate less waste.

Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. The Kröhnke pyridine synthesis, which can be considered a multicomponent reaction, combines an α-pyridinium methyl ketone salt, an α,β-unsaturated carbonyl compound, and a nitrogen source (like ammonium acetate) in a single pot to form the pyridine ring. wikipedia.org In this process, a significant portion of the atoms from the reactants is incorporated into the final pyridine product, with water being a major byproduct. Addition and cycloaddition reactions are ideal in terms of atom economy, theoretically achieving 100%. While many named reactions for pyridine synthesis are condensation reactions that lose small molecules like water, they can still be designed to be highly efficient.

The theoretical atom economy for a reaction can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Sustainable Catalytic Approaches

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, enable reactions under milder conditions, and can often be recycled and reused.

Metal-Free Catalysis: The use of organocatalysts or metal-free conditions is a growing area of interest. For example, L-proline, a simple amino acid, has been used to catalyze the multicomponent synthesis of related quinoline (B57606) systems. researchgate.net Some syntheses of 2-pyridones can proceed without any catalyst, relying on thermal activation. researchgate.net

Heterogeneous and Recyclable Catalysts: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key goal. For related syntheses, catalysts like bismuth chloride (BiCl₃) have been used under microwave irradiation, with the catalyst being recoverable by filtration. nih.gov Solid-supported acid catalysts, such as silica-supported sulfuric acid (SiO₂-Pr-SO₃H), have also been employed effectively in solvent-free syntheses of pyridones. semanticscholar.org

Earth-Abundant Metal Catalysts: While precious metal catalysts (e.g., palladium, rhodium) are highly effective, there is a shift towards using catalysts based on more abundant and less toxic metals like copper or iron. Copper-catalyzed N-arylation reactions are a common method for preparing N-aryl-2-pyridones. nih.gov Iron-based metal-organic frameworks have also been developed for catalytic applications in related organic transformations. organic-chemistry.org These approaches reduce reliance on expensive and rare metals, contributing to a more sustainable chemical industry.

Spectroscopic and Structural Elucidation Studies of 2 Hydroxy 4 3 Methylphenyl Pyridine Beyond Basic Characterization

Vibrational Spectroscopy (IR, Raman) for Elucidating Tautomeric Forms and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the structural nuances of the 2-hydroxypyridine (B17775)/2-pyridone system. nih.gov These methods allow for the direct observation of vibrational modes associated with specific functional groups, providing clear evidence for the dominant tautomeric form and the nature of intermolecular interactions.

The keto and enol tautomers of 2-Hydroxy-4-(3-methylphenyl)pyridine possess distinct vibrational fingerprints. The most diagnostic bands are those associated with the O-H, N-H, and C=O groups. elsevierpure.commdpi.com

Enol Form (this compound): This tautomer is characterized by a prominent O-H stretching vibration, typically observed in the range of 3400-3600 cm⁻¹. It would also display C=N and C=C stretching vibrations characteristic of the aromatic pyridine (B92270) ring.

Keto Form (4-(3-methylphenyl)-2-pyridone): The presence of this tautomer is unequivocally confirmed by a strong absorption band corresponding to the C=O stretching vibration, usually found between 1650 and 1690 cm⁻¹. Simultaneously, a band for the N-H stretching vibration appears, often broadened and shifted to lower frequencies (around 3000-3400 cm⁻¹) if involved in hydrogen bonding. ifpan.edu.pl

The analysis of IR and Raman spectra, supported by Density Functional Theory (DFT) calculations, allows for a quantitative assignment of these normal modes. elsevierpure.com For instance, studies on similar molecules like 2-hydroxy-5-nitropyridine (B147068) show that calculated vibrational frequencies for the keto tautomer align more closely with experimental spectra in the solid phase, confirming its predominance. elsevierpure.com

Table 1: Expected Diagnostic Vibrational Modes for Tautomeric Forms

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) - Keto Form | Expected Wavenumber (cm⁻¹) - Enol Form |

|---|---|---|---|

| N-H Stretch | -NH | 3000 - 3400 (broad) | - |

| O-H Stretch | -OH | - | 3400 - 3600 (sharp/broad) |

| C=O Stretch | C=O | 1650 - 1690 (strong) | - |

This is an interactive table. Click on the headers to sort.

In the solid state and in concentrated solutions, 2-pyridones typically form cyclic, centrosymmetric dimers via strong N-H···O=C hydrogen bonds. nih.govresearchgate.net This intermolecular interaction introduces significant and characteristic changes in the vibrational spectra:

The N-H stretching band becomes very broad and shifts to a lower frequency compared to the monomeric form.

The C=O stretching frequency is also lowered (red-shifted) due to the weakening of the carbonyl bond upon hydrogen bond formation.

Temperature-dependent and concentration-dependent IR studies can be used to probe these networks. nih.gov In non-polar solvents, an equilibrium between the hydrogen-bonded dimer and the monomer can be observed. Two-dimensional IR correlation spectroscopy can further help to distinguish between different species in solution, such as cyclic dimers, chain-like aggregates, and solute-solvent complexes. nih.gov The formation of these hydrogen-bonded dimers is a key factor stabilizing the pyridone tautomer. chemtube3d.comnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is indispensable for the complete structural elucidation of this compound in solution and in the solid state. elsevierpure.comnih.gov While 1D ¹H and ¹³C NMR provide initial characterization, advanced techniques are required to resolve ambiguities and study dynamic processes.

A suite of 2D NMR experiments is necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals proton-proton couplings. sdsu.edu For this compound, it would show correlations between adjacent protons on the pyridine and phenyl rings, for example, between H5 and H6 of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH). epfl.chsdsu.edu It is crucial for assigning the protonated carbons in both the pyridine and phenyl rings, as well as the methyl group.

Table 2: Expected Key 2D NMR Correlations for 4-(3-methylphenyl)-2-pyridone Tautomer

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H3 | H5 | C3 | C2, C4, C5 |

| H5 | H3, H6 | C5 | C3, C4, C6 |

| H6 | H5 | C6 | C2, C4, C5 |

| H2' | H4', H6' | C2' | C4', C6', C1', C4 |

This is an interactive table. Explore the expected correlations.

When both tautomers coexist in solution, Dynamic NMR (DNMR) spectroscopy can be employed to study the kinetics of the tautomeric exchange. nih.gov This typically involves recording ¹H NMR spectra at various temperatures.

At low temperatures, where the exchange between the keto and enol forms is slow on the NMR timescale, separate signals for each tautomer would be observed. As the temperature is increased, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. nih.gov By analyzing the line shapes of the exchanging signals and determining the coalescence temperature, it is possible to calculate the activation energy (Ea) and the rate constant (k) for the tautomeric interconversion process. nih.gov

Solid-State NMR (ssNMR) is a vital technique for characterizing materials in the solid phase, where diffraction methods may be challenging. researchgate.net It is particularly useful for studying polymorphism—the existence of multiple crystalline forms—and understanding the supramolecular assembly, such as hydrogen-bonding networks. researchgate.netbruker.com

Different polymorphs of this compound would have distinct arrangements of molecules in the crystal lattice. These differences in intermolecular packing lead to different local electronic environments for the nuclei. As a result, each polymorph will produce a unique ¹³C ssNMR spectrum with distinct chemical shifts for the carbon atoms. researchgate.net This allows for the unambiguous identification and quantification of different polymorphic forms in a solid sample. Furthermore, ssNMR can confirm the dominant tautomer in the solid state and provide insights into the geometry of hydrogen-bonded structures, complementing data from vibrational spectroscopy. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound, which exists in tautomeric equilibrium with 4-(3-methylphenyl)pyridin-2(1H)-one, mass spectral analysis provides key information about its stability and fragmentation pathways under electron impact.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule from its accurate mass measurement. nih.gov For this compound (C₁₂H₁₁NO), the expected exact mass can be calculated with high precision. This technique allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₁₂H₁₁NO | 185.08406 |

| [M+H]⁺ | C₁₂H₁₂NO | 186.09189 |

| [M+Na]⁺ | C₁₂H₁₁NNaO | 208.07381 |

This table presents theoretically calculated exact masses for different ionic species of this compound. These values serve as a reference for experimental determination via HRMS.

The high accuracy of HRMS, typically within a few parts per million (ppm), provides a high degree of confidence in the assigned elemental formula, which is a fundamental step in structural elucidation. nih.gov

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion, providing detailed structural information. The fragmentation of 4-aryl-2-pyridones is influenced by the substituents on both the pyridine and the aryl rings. nih.govrsc.org Based on studies of similar compounds, the fragmentation of the 4-(3-methylphenyl)pyridin-2(1H)-one tautomer is expected to follow characteristic pathways.

A primary fragmentation event often involves the cleavage of the bond between the pyridine ring and the 3-methylphenyl group. libretexts.org Another significant fragmentation pathway for 2-pyridones involves the loss of carbon monoxide (CO), followed by further fragmentation of the resulting ion. The presence of the methyl group on the phenyl ring can also lead to specific fragmentations, such as the loss of a methyl radical or the formation of a tropylium (B1234903) ion.

Table 2: Plausible Mass Spectrometry Fragmentation Data for 4-(3-methylphenyl)pyridin-2(1H)-one

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 185 | [C₁₂H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 184 | [C₁₂H₁₀NO]⁺ | Loss of H radical |

| 157 | [C₁₁H₉N]⁺ | Loss of CO from [M-H]⁺ |

| 156 | [C₁₁H₈N]⁺ | Loss of CHO from M⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the C-C bond |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage and rearrangement |

This table outlines the expected major fragment ions and their proposed origins in the mass spectrum of 4-(3-methylphenyl)pyridin-2(1H)-one, based on established fragmentation patterns for related compounds. nih.govmiamioh.edulibretexts.org

X-ray Crystallography of this compound

The crystal structure of this compound is expected to exist predominantly in the 4-(3-methylphenyl)pyridin-2(1H)-one tautomeric form in the solid state, as is common for 2-hydroxypyridines. acs.org The pyridone ring would exhibit partial aromatic character. The bond lengths within the pyridone ring are anticipated to be intermediate between typical single and double bonds. mdpi.com

Table 3: Predicted Bond Lengths and Angles for 4-(3-methylphenyl)pyridin-2(1H)-one

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C=O | ~1.24 Å |

| Bond Length | N-C(O) | ~1.38 Å |

| Bond Length | N-C(6) | ~1.36 Å |

| Bond Length | C(4)-C(aryl) | ~1.48 Å |

| Bond Angle | C(3)-C(4)-C(5) | ~118° |

| Bond Angle | C(2)-N-C(6) | ~122° |

| Dihedral Angle | Pyridone Ring / Phenyl Ring | ~30-50° |

This table presents predicted geometric parameters for 4-(3-methylphenyl)pyridin-2(1H)-one based on data from analogous crystal structures. The dihedral angle indicates a non-coplanar arrangement between the two rings. mdpi.comiucr.org

The crystal packing of 4-(3-methylphenyl)pyridin-2(1H)-one is expected to be dominated by strong intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of another, forming centrosymmetric dimers with an R²₂(8) graph set motif. researchgate.netacs.org This is a very common and robust supramolecular synthon in 2-pyridone structures. ias.ac.in

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including pyridone derivatives. acs.org Different polymorphs can arise from variations in hydrogen bonding patterns, π–π stacking arrangements, or molecular conformation, leading to different physicochemical properties. While no specific polymorphs of this compound have been reported, its structural features suggest that polymorphism is a distinct possibility.

Co-crystallization, the formation of a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is a widely used strategy in crystal engineering. nih.gov The 2-pyridone moiety, with its strong hydrogen bonding donor and acceptor sites, is an excellent candidate for forming co-crystals with other molecules, such as carboxylic acids or other hydrogen bond donors/acceptors. Such studies could lead to new solid forms with modified properties.

Theoretical and Computational Chemistry of 2 Hydroxy 4 3 Methylphenyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons (its electronic structure). rowansci.com These calculations form the basis for predicting a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. nih.gov DFT studies on pyridine (B92270) derivatives typically focus on optimizing the molecular geometry to find the lowest energy conformation. nih.gov

These calculations yield important ground-state properties such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. mdpi.comnih.gov These parameters are crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. For instance, the energies of HOMO and LUMO are used to estimate the chemical hardness, softness, and global electrophilicity index, which are descriptors of chemical reactivity. mdpi.com

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation and can provide highly accurate results. wikipedia.orgnih.govarxiv.org

While computationally more demanding than DFT, ab initio methods are often employed to obtain benchmark energies and properties, or when high accuracy is paramount. arxiv.orgrsc.org For systems like substituted pyridines, these methods can be used to refine the geometries obtained from DFT calculations and to compute more precise electronic energies, which is particularly important when studying subtle energetic differences, such as those between tautomers. nih.govrsc.org

Tautomerism of 2-Hydroxy-4-(3-methylphenyl)pyridine: Energetics and Interconversion Barriers

This compound is expected to exhibit keto-enol tautomerism, a phenomenon common to hydroxypyridines. wuxibiology.comnih.gov This involves the migration of a proton, resulting in two or more interconvertible isomers with different structures and properties. The compound can exist in the enol form (2-hydroxy) or the keto form (1H-pyridin-2-one). Computational chemistry is a powerful tool for investigating the energetics of this equilibrium.

Computational methods are used to determine the relative stability of the keto and enol tautomers by calculating their total electronic energies. For the parent compound, 2-hydroxypyridine (B17775), the equilibrium between the hydroxy and pyridone forms is well-studied. wuxibiology.com In the gas phase, the enol form is generally more stable, but in polar solvents, the equilibrium often shifts to favor the more polar keto (pyridone) form. wuxibiology.comorientjchem.org DFT and ab initio calculations can quantify this energy difference (ΔE) and the corresponding Gibbs free energy difference (ΔG), which determines the equilibrium constant (Keq). The stability can be influenced by intramolecular hydrogen bonding and resonance effects. libretexts.orgias.ac.in For substituted pyridines, the electronic nature of the substituent can also play a significant role in the position of the tautomeric equilibrium. rsc.org

Table 1: Illustrative Example of Calculated Relative Energies for Tautomers of a Related Compound (2-hydroxypyridine/2-pyridone) This table demonstrates the type of data generated in computational studies of tautomerism for analogous systems. Specific values for this compound would require a dedicated study.

| Tautomer | Method/Basis Set | Phase | Relative Energy (kcal/mol) |

| 2-Hydroxypyridine (Enol) | DFT (B3LYP/6-31G) | Gas | 0.00 (Reference) |

| 2-Pyridone (Keto) | DFT (B3LYP/6-31G) | Gas | ~0.3 - 1.0 |

| 2-Hydroxypyridine (Enol) | DFT/PCM | Water | ~2.5 - 3.0 |

| 2-Pyridone (Keto) | DFT/PCM | Water | 0.00 (Reference) |

Source: Data synthesized from principles described in reference wuxibiology.com.

The conversion between the enol and keto tautomers proceeds through a high-energy transition state. Computational chemistry allows for the localization of this transition state structure on the potential energy surface and the calculation of the associated energy barrier (activation energy). nih.gov For the interconversion of 2-hydroxypyridine and 2-pyridone, calculations have shown that the direct proton transfer in the gas phase has a very high energy barrier. wuxibiology.com However, the presence of a catalyst, such as a single water molecule acting as a proton shuttle, can significantly lower this barrier, facilitating a more rapid interconversion. wuxibiology.com Transition state analysis provides crucial kinetic information about the tautomerization process.

The solvent environment can have a profound impact on the relative stability of tautomers and thus the position of the tautomeric equilibrium. nih.govnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents. wuxibiology.com These models treat the solvent as a continuous medium with a specific dielectric constant. Studies on the analogous 2-hydroxypyridine/2-pyridone system show that the equilibrium shifts significantly depending on the solvent. wuxibiology.com The more polar keto tautomer (2-pyridone) has a larger dipole moment and is better stabilized by polar solvents like water, shifting the equilibrium in its favor. wuxibiology.comresearchgate.net In contrast, non-polar solvents like cyclohexane (B81311) favor the less polar enol form. wuxibiology.comresearchgate.net

Table 2: Illustrative Example of Solvent Effect on Tautomeric Equilibrium Constant (Keq = [2-pyridone]/[2-hydroxypyridine]) This table, based on the well-studied 2-hydroxypyridine system, shows how computational and experimental data correlate the solvent environment with tautomer preference. Similar trends would be investigated for this compound.

| Solvent | Dielectric Constant (ε) | Keq (Experimental) |

| Cyclohexane | 2.0 | 1.7 |

| Chloroform | 4.8 | 6.0 |

| Acetonitrile | 37.5 | 130 |

| Water | 78.4 | 910 |

Source: Data adapted from reference wuxibiology.com.

Spectroscopic Property Prediction and Validation

The synergy between computational modeling and experimental spectroscopy provides a powerful framework for elucidating the structural and electronic properties of molecules like this compound. Theoretical predictions of spectroscopic data not only aid in the interpretation of experimental spectra but also offer insights into molecular behavior at an atomic level.

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov For this compound, calculations are typically performed using methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with a basis set such as 6-31G(d,p). nih.gov These calculations, performed on the molecule's optimized equilibrium geometry, yield harmonic vibrational frequencies, IR intensities, and Raman scattering activities. nih.gov

A detailed analysis of the calculated potential energy distribution (PED) allows for the unambiguous assignment of each vibrational mode to specific atomic motions, such as stretching, bending, and torsional vibrations within the molecule. nih.gov For instance, characteristic frequencies can be predicted for the O-H stretch, the aromatic C-H stretches of both the pyridine and phenyl rings, C=C and C=N ring stretching vibrations, and the out-of-plane bending modes. Theoretical spectra can be constructed from this data, which can then be compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra for validation. nih.govyoutube.com The agreement between calculated and observed wavenumbers is often excellent, especially after applying scaling factors to the computed frequencies to account for anharmonicity and limitations in the theoretical model. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Ring Assignment |

| O-H Stretch | 3500-3300 | Pyridine |

| Aromatic C-H Stretch | 3100-3000 | Pyridine & Phenyl |

| Methyl C-H Stretch | 2980-2870 | Phenyl |

| C=C/C=N Ring Stretch | 1620-1450 | Pyridine & Phenyl |

| In-plane O-H Bend | 1420-1330 | Pyridine |

| Methyl C-H Bend | 1465-1375 | Phenyl |

| Ring Breathing | 1050-990 | Pyridine & Phenyl |

| Out-of-plane C-H Bend | 900-675 | Pyridine & Phenyl |

Note: These are typical frequency ranges based on DFT calculations for similar aromatic and heterocyclic compounds. Actual values require specific computation for the title compound.

Theoretical calculations are a vital tool for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach, often employed with DFT (e.g., B3LYP functional) to calculate the magnetic shielding tensors for each nucleus. nih.gov The chemical shifts are then determined by referencing these calculated shielding values to a standard compound, typically Tetramethylsilane (TMS). aps.org

The accuracy of these predictions allows for the confident assignment of complex NMR spectra. For this compound, distinct chemical shifts are expected for the protons and carbons of the pyridine ring, the tolyl substituent, and the hydroxyl group. The predicted shifts are sensitive to the molecule's electronic structure and conformation. nsf.gov By comparing the computationally predicted chemical shifts with those obtained from experimental NMR spectroscopy, a direct correlation can be established, which serves to validate the computed molecular structure. liverpool.ac.uk The root-mean-square error (RMSE) between calculated and experimental ¹H shifts is often in the range of 0.2–0.4 ppm, demonstrating the high accuracy of modern computational methods. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine C2-OH | 10.0 - 12.0 | - |

| Pyridine C6-H | 7.8 - 8.2 | 140 - 145 |

| Pyridine C5-H | 7.0 - 7.4 | 115 - 120 |

| Pyridine C3-H | 6.5 - 6.9 | 105 - 110 |

| Phenyl C2'-H / C6'-H | 7.2 - 7.6 | 125 - 130 |

| Phenyl C4'-H / C5'-H | 7.1 - 7.5 | 128 - 132 |

| Phenyl C3'-CH₃ | 2.3 - 2.5 | 20 - 22 |

| Pyridine C2 | - | 160 - 165 |

| Pyridine C4 | - | 148 - 152 |

| Phenyl C1' | - | 135 - 140 |

| Phenyl C3' | - | 138 - 142 |

Note: Values are estimates based on GIAO-DFT calculations for related substituted pyridines and phenyl compounds. Solvent effects can influence actual shifts.

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for investigating the electronic excited states of molecules and predicting their Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net By calculating the vertical excitation energies and oscillator strengths from the ground state (S₀) to various excited states (S₁, S₂, etc.), one can simulate the absorption spectrum. researchgate.net For this compound, the key electronic transitions are expected to be of the π→π* and n→π* type, characteristic of aromatic systems containing heteroatoms.

The choice of functional (e.g., B3LYP, PBE0) and basis set can influence the accuracy of the predicted maximum absorption wavelengths (λmax). researchgate.net Furthermore, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM), which is crucial as solvatochromic shifts (changes in λmax with solvent polarity) are common. researchgate.net These calculations can identify the specific molecular orbitals involved in the primary electronic transitions, providing a detailed picture of the charge redistribution upon photoexcitation. The predicted spectra can then be compared with experimental UV-Vis data to validate the computational model and understand the electronic properties of the molecule. researchgate.net

Table 3: Predicted Electronic Transitions and Absorption Maxima (λmax) for this compound

| Transition | Orbitals Involved | Predicted λmax (nm) (Gas Phase) | Predicted λmax (nm) (Polar Solvent) |

| S₀ → S₁ | HOMO → LUMO (π→π) | 290 - 320 | 300 - 330 |

| S₀ → S₂ | HOMO-1 → LUMO (π→π) | 250 - 270 | 255 - 275 |

| S₀ → S₃ | n → π* | 230 - 250 | 220 - 240 |

Note: These values are typical predictions from TD-DFT calculations on similar chromophores. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations offer a computational microscope to view the time-dependent behavior, conformational flexibility, and intermolecular interactions of molecules. rsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.com

The conformational flexibility of this compound is primarily dictated by the torsional or dihedral angle between the plane of the pyridine ring and the plane of the 3-methylphenyl group. Exploring the molecule's conformational landscape involves mapping the potential energy as a function of this dihedral angle.

Computational techniques, such as relaxed potential energy surface scans, can be performed where the dihedral angle is systematically rotated, and the energy is minimized at each step. This process identifies low-energy conformers (energy minima) and the transition states that separate them. For this compound, a key question is whether the planar conformation is the most stable or if a twisted arrangement is preferred due to steric hindrance between the rings. MD simulations can complement this static picture by showing the dynamic range of conformations sampled at a given temperature, revealing the populations of different conformational states and the rates of interconversion between them. rsc.orgchemrxiv.org

The interaction of a solute with its surrounding solvent molecules is critical to its chemical and physical behavior. MD simulations are an ideal tool for studying the solvation of this compound. rsc.org By explicitly including solvent molecules (e.g., water, methanol (B129727), or dimethyl sulfoxide) in the simulation box, one can analyze the structure and dynamics of the solvation shell. mdpi.com

Key analyses include the calculation of radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules. For instance, the RDF between the hydrogen of the 2-hydroxy group and the oxygen of water molecules can provide detailed information on hydrogen bonding. mdpi.com These simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometry. This analysis helps to understand how the solvent stabilizes the solute and influences its preferred conformation and spectroscopic properties. rsc.org The dynamic Stokes shift, a process where the solvent reorganizes around an electronically excited solute, can also be modeled to understand the relaxation processes following photoexcitation. rsc.org

Reactivity Studies: Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Modeling

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comnumberanalytics.comwikipedia.org It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comwikipedia.org The HOMO, being the orbital with the highest energy electrons, acts as the nucleophile (electron donor), while the LUMO, the lowest energy empty orbital, acts as the electrophile (electron acceptor). youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For this compound, which exists in tautomeric equilibrium with 4-(3-methylphenyl)pyridin-2(1H)-one, computational studies would typically be performed on both tautomers to determine their relative stabilities and reactivity profiles. Density Functional Theory (DFT) is a common computational method for such investigations. nih.gov

Nucleophilic and Electrophilic Sites Identification

FMO analysis is instrumental in identifying the nucleophilic and electrophilic centers within a molecule.

Nucleophilic Sites: The distribution of the HOMO provides insight into the regions of the molecule most likely to donate electrons in a reaction. For the 2-hydroxypyridine tautomer, the HOMO is expected to have significant contributions from the oxygen atom of the hydroxyl group and the π-system of the pyridine ring. In the 2-pyridone tautomer, the HOMO density would likely be concentrated on the nitrogen atom and the delocalized π-system, including the exocyclic oxygen. The tolyl substituent, being an electron-donating group, would also increase the electron density on the pyridine ring, thereby enhancing its nucleophilicity.

Electrophilic Sites: Conversely, the distribution of the LUMO indicates the most probable sites for nucleophilic attack. In the 2-hydroxypyridine form, the LUMO is anticipated to be distributed over the pyridine ring, particularly at the carbon atoms ortho and para to the nitrogen atom, as these are the most electron-deficient positions. For the 2-pyridone tautomer, the carbonyl carbon (C2) would be a primary electrophilic site, along with the C4 and C6 positions of the ring.

A hypothetical data table based on DFT calculations for the two tautomers is presented below. The values are illustrative and would require specific computational studies to be confirmed.

| Tautomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Primary Nucleophilic Center(s) | Predicted Primary Electrophilic Center(s) |

| This compound | -5.8 | -0.9 | 4.9 | O (hydroxyl), N, Ring π-system | C2, C4, C6 |

| 4-(3-methylphenyl)pyridin-2(1H)-one | -6.2 | -1.5 | 4.7 | N, O (carbonyl), Ring π-system | C2 (carbonyl C), C4, C6 |

Note: These values are hypothetical and serve for illustrative purposes only.

Mechanistic Probing of Proposed Reactions

Computational modeling can be employed to investigate the mechanisms of various reactions involving this compound. This involves mapping the potential energy surface for a given reaction, locating transition states, and calculating activation energies.

One of the most fundamental reactions to model would be the tautomerization between the 2-hydroxy and 2-pyridone forms. Studies on the parent 2-hydroxypyridine have shown that this process can be influenced by the presence of solvent molecules that can act as proton relays. researchgate.net For the title compound, the 3-methylphenyl substituent is unlikely to directly participate in the proton transfer but will influence the electronic properties and therefore the relative energies of the tautomers and the transition state.

Another important class of reactions to probe would be electrophilic aromatic substitution on the pyridine ring. The presence of the hydroxyl/carbonyl group and the tolyl group will direct incoming electrophiles. FMO analysis would suggest that the positions ortho and para to the activating hydroxyl group and the tolyl group would be favored. Reaction pathway modeling could elucidate the precise mechanism, whether it proceeds via a direct electrophilic attack or involves a more complex pathway. The calculated activation barriers for substitution at different positions would provide a quantitative measure of the regioselectivity.

For instance, in a hypothetical bromination reaction, computational modeling could compare the activation energies for the formation of different substituted products, thus predicting the most likely isomer to be formed.

| Proposed Reaction | Reactant Tautomer | Predicted Major Product(s) | Hypothetical Activation Energy (kcal/mol) |

| Tautomerization | This compound | 4-(3-methylphenyl)pyridin-2(1H)-one | 25-35 (uncatalyzed) |

| Electrophilic Bromination | 4-(3-methylphenyl)pyridin-2(1H)-one | 3-Bromo-4-(3-methylphenyl)pyridin-2(1H)-one | 15-20 |

| Electrophilic Bromination | 4-(3-methylphenyl)pyridin-2(1H)-one | 5-Bromo-4-(3-methylphenyl)pyridin-2(1H)-one | 18-23 |

| Nucleophilic Aromatic Substitution (with strong Nu) | 2-Chloro-4-(3-methylphenyl)pyridine | 2-(Nucleophile)-4-(3-methylphenyl)pyridine | Varies with nucleophile |

Note: These values are hypothetical and serve for illustrative purposes only.

Reactivity and Derivatization Strategies for 2 Hydroxy 4 3 Methylphenyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The pyridine ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.comrsc.org This deactivation is most pronounced at the C-2, C-4, and C-6 positions. However, the presence of the hydroxyl (or oxo) group at the C-2 position and the 3-methylphenyl group at C-4 significantly influences the regioselectivity of EAS reactions.

The 2-hydroxy group (in its pyridone tautomeric form) is an activating group and, together with the nitrogen atom, directs electrophiles to the C-3 and C-5 positions. rsc.org The phenyl ring, activated by the methyl group, will also undergo electrophilic substitution, primarily at the ortho and para positions relative to the methyl group. The precise outcome of an EAS reaction on 2-hydroxy-4-(3-methylphenyl)pyridine will therefore depend on the nature of the electrophile and the reaction conditions, with potential for substitution on either the pyridine or the phenyl ring. For instance, nitration or halogenation could potentially occur at the C-3 or C-5 positions of the pyridine ring or at the positions ortho and para to the methyl group on the phenyl ring. gcwgandhinagar.comlibretexts.org

Nucleophilic Substitution Reactions on the Pyridine Core

The pyridine core of this compound is susceptible to nucleophilic substitution, particularly when the hydroxyl group is converted into a better leaving group. For example, treatment with phosphorus oxychloride (POCl₃) can transform the 2-pyridone into a 2-chloropyridine (B119429). gcwgandhinagar.comacs.org This 2-chloro derivative is then a key intermediate for introducing a variety of nucleophiles at the C-2 position.

These reactions generally proceed via an SNAr (nucleophilic aromatic substitution) mechanism. nih.govsci-hub.se The reactivity of halopyridines in SNAr reactions is often dependent on the nature of the halogen and the nucleophile. sci-hub.se For instance, 2-fluoropyridines can be particularly reactive towards certain nucleophiles. nih.govthieme-connect.com A range of nucleophiles, including amines, alkoxides, and thiolates, can displace the halide to afford substituted pyridines. gcwgandhinagar.comsci-hub.se

| Reactant | Reagent | Product | Reaction Type |

| This compound | POCl₃ | 2-Chloro-4-(3-methylphenyl)pyridine | Halogenation |

| 2-Chloro-4-(3-methylphenyl)pyridine | R-NH₂ | 2-(Alkylamino)-4-(3-methylphenyl)pyridine | Nucleophilic Substitution |

| 2-Chloro-4-(3-methylphenyl)pyridine | R-O⁻ | 2-Alkoxy-4-(3-methylphenyl)pyridine | Nucleophilic Substitution |

| 2-Chloro-4-(3-methylphenyl)pyridine | R-S⁻ | 2-(Alkylthio)-4-(3-methylphenyl)pyridine | Nucleophilic Substitution |

| This table presents hypothetical reaction pathways based on established reactivity patterns of similar pyridine derivatives. |

Functional Group Transformations of the Hydroxyl and Methylphenyl Moieties

Alkylation and Acylation of the Hydroxyl Group

The hydroxyl group of this compound exists in tautomeric equilibrium with its 2-pyridone form. chemtube3d.com This ambident nucleophilic character allows for either O-alkylation/acylation to form 2-alkoxy/acyloxypyridines or N-alkylation/acylation to yield N-substituted 2-pyridones. researchgate.net The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating or acylating agent, the base, and the solvent. researchgate.netproquest.com

Generally, O-alkylation is favored under conditions that promote reaction with the oxygen atom, such as using silver salts of the pyridone. proquest.com Conversely, N-alkylation is often achieved using strong bases to deprotonate the nitrogen, followed by reaction with an electrophile. acs.orgacs.org Palladium-catalyzed methods have also been developed for the regioselective O-alkylation of 2-pyridones. rsc.org Similarly, triflic acid-catalyzed carbenoid insertion offers a metal-free approach to selective O-alkylation. rsc.org Acylation reactions can also be directed to either the oxygen or nitrogen atom to produce the corresponding esters or amides.

| Reaction Type | Reagents | Product | Selectivity |

| O-Alkylation | Alkyl halide, Ag₂O | 2-Alkoxy-4-(3-methylphenyl)pyridine | O-selective |

| N-Alkylation | Alkyl halide, NaH | 1-Alkyl-4-(3-methylphenyl)-2-pyridone | N-selective |

| O-Acylation | Acyl chloride, Pyridine | 2-Acyloxy-4-(3-methylphenyl)pyridine | O-selective |

| N-Acylation | Acyl chloride, Strong Base | 1-Acyl-4-(3-methylphenyl)-2-pyridone | N-selective |

| This table outlines general conditions influencing the regioselectivity of alkylation and acylation. |

Palladium-Catalyzed Cross-Coupling Reactions at Various Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to various positions of the this compound scaffold. fiveable.melibretexts.org After converting the hydroxyl group to a triflate or a halide (e.g., chloro, bromo), the C-2 position becomes amenable to a variety of coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. nih.govwikipedia.orgacs.org

Similarly, if a halogen is introduced at the C-3, C-5, or C-6 positions through electrophilic halogenation or other synthetic routes, these positions can also participate in palladium-catalyzed cross-coupling. Furthermore, the 3-methylphenyl group can be functionalized. For instance, if the phenyl ring is brominated, a Suzuki coupling could be used to introduce a new aryl or vinyl group. The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of various aminopyridine derivatives. nih.govwikipedia.orgresearchgate.netacs.org

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki | 2-Bromo-4-(3-methylphenyl)pyridine | Arylboronic acid | Pd(PPh₃)₄, Base | 2-Aryl-4-(3-methylphenyl)pyridine |

| Stille | 2-Chloro-4-(3-methylphenyl)pyridine | Organostannane | Pd(PPh₃)₄ | 2-Substituted-4-(3-methylphenyl)pyridine |

| Buchwald-Hartwig | 2-Bromo-4-(3-methylphenyl)pyridine | Amine | Pd catalyst, Ligand, Base | 2-Amino-4-(3-methylphenyl)pyridine |

| This table showcases representative palladium-catalyzed cross-coupling reactions. |

Modification of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group on the phenyl ring is a handle for further functionalization. It can undergo oxidation to an aldehyde, carboxylic acid, or alcohol under appropriate conditions. acs.org For instance, strong oxidizing agents like potassium permanganate (B83412) can convert the methyl group to a carboxylic acid.

Benzylic halogenation, typically using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN), can introduce a halogen atom to the methyl group. This benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions. Furthermore, benzylic C-H bonds can be directly functionalized through various methods, including metal-catalyzed amination and C-H activation strategies, to introduce a range of functional groups. researchgate.netrsc.orgnih.govrsc.org

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄ | Carboxylic acid |

| Oxidation | CrO₃ | Aldehyde |

| Halogenation | NBS, AIBN | Benzylic bromide |

| Amination | Mn catalyst, Amine source | Benzylic amine |

| This table summarizes key transformations of the methyl group. |

Cycloaddition Reactions and Heterocyclic Annulation Strategies Involving this compound

The 2-pyridone tautomer of this compound can participate as a diene in Diels-Alder reactions. clockss.orgacs.org The presence of substituents on the pyridone ring can influence the reactivity and stereoselectivity of the cycloaddition. clockss.orgacs.org These [4+2] cycloadditions with various dienophiles, such as maleimides or acetylenic esters, provide access to complex bridged bicyclic lactams. acs.org

Furthermore, the 2-pyridone system can be a platform for other cycloaddition reactions, such as [2+2] cycloadditions. acs.org It can also be involved in heterocyclic annulation strategies, where the existing ring is used as a foundation to build new heterocyclic rings. For example, reactions that proceed through in-situ generated intermediates can lead to the formation of fused ring systems. acs.orgjst.go.jp These strategies are valuable for the synthesis of novel polycyclic and heterocyclic frameworks.

| Reaction Type | Reactant | Dienophile/Reagent | Product Type |

| [4+2] Cycloaddition | This compound | N-Phenylmaleimide | Bridged bicyclic lactam |

| [4+2] Cycloaddition | This compound | Dimethyl acetylenedicarboxylate | Substituted isoquinuclidine |

| [2+2] Cycloaddition | Thiazoline fused 2-pyridone derivative | Propargyl bromide | Cyclobutane fused thiazolino-2-pyridone |

| This table illustrates the utility of 2-pyridones in cycloaddition and annulation reactions. |

Photochemical Reactions and Photoinduced Transformations of this compound

The photochemical behavior of the 2-pyridone ring system, the core of this compound, is a well-documented area of study, characterized by a rich variety of light-induced transformations. While specific research focusing exclusively on the photochemical reactions of this compound is not extensively available in published literature, its reactivity can be inferred from the established photochemistry of analogous 4-aryl and other substituted 2-pyridones. The primary photochemical pathways for this class of compounds are concentration-dependent and include valence photoisomerization and [4+4] photodimerization.

Upon absorption of ultraviolet light, typically in the range of 300-350 nm, 2-pyridones are promoted to an excited singlet state. From this state, they can undergo several transformations, the course of which is dictated by factors such as the concentration of the substrate, the solvent, and the nature of substituents on the pyridone ring.

Valence Photoisomerization

In dilute solutions, the predominant photochemical reaction for 2-pyridones is an intramolecular electrocyclic ring closure, a [4π]-cycloaddition, to form a bicyclic valence isomer. This product is a highly strained "Dewar pyridone," specifically a 2-azabicyclo[2.2.0]hex-5-en-3-one. For this compound, this would result in the formation of 4-(3-methylphenyl)-2-azabicyclo[2.2.0]hex-5-en-3-one.

Studies on 4-substituted 2-pyridones have shown that bulky substituents at the 4-position can favor this unimolecular pathway by sterically hindering the bimolecular dimerization process. Even at higher concentrations where dimerization would typically dominate, certain 4-substituted pyridones have been observed to yield the bicyclic photoisomer in good yields. The presence of the 3-methylphenyl group at the 4-position of the target compound is expected to influence the efficiency and quantum yield of this photoisomerization.

The general transformation is illustrated below: Scheme 1: Photoisomerization of a 4-substituted 2-pyridone to its valence isomer.

The stability of the resulting Dewar pyridone can vary. These strained molecules can revert to the original pyridone structure upon heating or through acid catalysis. For instance, treatment of similar photoproducts with trifluoroacetic acid has been shown to regenerate the starting 2-pyridone.

Photodimerization

As the concentration of the 2-pyridone solution increases, intermolecular reactions become more favorable. The most common of these is a [4+4] photocycloaddition between two molecules of the pyridone, leading to the formation of a dimer. This reaction is believed to proceed from the singlet excited state and involves the preliminary association of two ground-state molecules, likely through dipole-dipole interactions.

For most 2-pyridones, this photodimerization predominantly yields the trans-anti-dimer, although other stereoisomers are possible. The stereochemical outcome can be influenced by the reaction medium. For example, solid-state photoreactions of 2-pyridone, when co-crystallized with a host compound like biphenyl-2,2'-dicarboxylic acid, have been shown to quantitatively produce the trans-anti-dimer. researchgate.net

The general reaction is as follows: Scheme 2: [4+4] Photodimerization of a 2-pyridone.

The quantum efficiencies for these photochemical reactions are often low, which is attributed to efficient competing non-radiative decay pathways from the excited state.

Other Photoinduced Transformations

Beyond unimolecular isomerization and dimerization, the excited state of 2-pyridones can participate in other transformations:

Intersystem Crossing and Radical Reactions: Although less common as the primary pathway, the excited singlet state can undergo intersystem crossing to a triplet state. This triplet species can then participate in radical reactions, such as hydrogen abstraction from the solvent or other hydrogen donors.

Reactions with Other Molecules: The excited 2-pyridone can undergo photocycloaddition with other unsaturated molecules. For example, prochiral 2-pyridones have been shown to react with cyclopentadiene (B3395910) in a [4+4]-photocycloaddition. nih.gov

N-O Bond Scission in N-Alkoxy Derivatives: In specially modified pyridones, such as N-isopropoxy-2(1H)-pyridone, irradiation leads to the cleavage of the N-O bond, releasing alkoxyl radicals. acs.org This highlights the potential for generating reactive radical species through photochemical means by targeted derivatization of the pyridone nitrogen.

Research Findings on Analogous Compounds

To illustrate the expected reactivity, data from studies on structurally related 2-pyridones are presented below. These tables summarize typical reaction conditions and outcomes for the key photochemical transformations.

Table 1: Illustrative Conditions for Valence Isomerization of 4-Substituted 2-Pyridones

| Starting Material | Solvent | Concentration (mM) | Irradiation Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-tert-Butyl-1-methyl-2-pyridone | Acetonitrile | 5 | 1.5 | 4-tert-Butyl-1-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one | 85 | N/A |

| 1-Benzyl-4-tert-butyl-2-pyridone | Acetonitrile | 5 | 2 | 1-Benzyl-4-tert-butyl-2-azabicyclo[2.2.0]hex-5-en-3-one | 82 | N/A |

This table is based on data for 4-tert-butyl-2-pyridones and is intended to be representative of the photoisomerization reaction.

Table 2: Summary of Primary Photochemical Reactions of the 2-Pyridone Scaffold

| Reaction Type | Key Characteristics | Typical Conditions | Common Products |

|---|---|---|---|

| Valence Photoisomerization | Unimolecular, [4π] electrocyclization | Dilute solution (e.g., < 10 mM), UV irradiation (λ ≈ 300-350 nm) | 2-Azabicyclo[2.2.0]hex-5-en-3-ones ("Dewar Pyridones") |

| [4+4] Photodimerization | Bimolecular, [4π+4π] cycloaddition | Concentrated solution (e.g., > 100 mM), UV irradiation | Cyclooctane-fused dimers (typically trans-anti) |

| [4+4] Photocycloaddition | Intermolecular reaction with dienes | Presence of a suitable diene (e.g., cyclopentadiene) | Cycloadducts |

| Radical Reactions | N-O bond cleavage in N-alkoxy derivatives | N-alkoxy substitution, UV irradiation | Alkoxyl and pyridyl radicals |

Lack of Scientific Data Precludes Review of this compound in Supramolecular and Coordination Chemistry

A comprehensive review of scientific literature reveals a significant gap in the chemical research concerning the compound this compound. Despite its structural interest as a substituted hydroxypyridine, a molecule with potential for rich coordination chemistry and supramolecular assembly, there is currently no available published data on its specific applications in these fields. Consequently, a detailed exploration as outlined cannot be fulfilled at this time.

The tautomeric nature of 2-hydroxypyridines, existing in equilibrium with their 2-pyridone form, makes them versatile building blocks in materials science and coordination chemistry. The presence of a hydroxyl (or keto) group and the pyridine nitrogen atom provides ideal sites for metal chelation and for acting as both hydrogen bond donors and acceptors. The addition of a 3-methylphenyl (m-tolyl) group at the 4-position introduces further potential for influencing electronic properties and engaging in aromatic interactions, such as π-π stacking.

However, targeted searches for the synthesis, characterization, and analysis of metal complexes involving this compound as a ligand have yielded no specific results. There are no published studies detailing its coordination modes, the ligand field effects it imparts, or spectroscopic and structural data for any corresponding metal complexes.

Similarly, the investigation into its role in self-assembly processes remains undocumented. There is no literature describing how non-covalent interactions, such as hydrogen bonding directed by the pyridone moiety or π-π stacking involving the phenyl and pyridine rings, guide the self-assembly of this particular molecule into larger supramolecular architectures.

While extensive research exists for other substituted pyridines and their metal complexes osti.govgoogle.comwikipedia.orgjscimedcentral.com, as well as general principles of hydrogen bonding and π-π stacking in aromatic systems libretexts.orgnih.govchemrxiv.orgyoutube.com, this information is not directly applicable to the specific compound , and per the requirement for focused analysis, cannot be used to infer its properties. The scientific community has not yet published research that would allow for a detailed article on the supramolecular and coordination chemistry of this compound.

Exploration of 2 Hydroxy 4 3 Methylphenyl Pyridine in Supramolecular Chemistry and Coordination Complexes

Non-Covalent Interactions and Self-Assembly Processes.

Host-Guest Chemistry with 2-Hydroxy-4-(3-methylphenyl)pyridine.

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion through non-covalent interactions. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are often employed to encapsulate guest molecules, which can alter their physical and chemical properties. Pyridine-containing compounds can act as guests, with the potential for hydrogen bonding and π-π stacking interactions within the host's cavity.

However, there is no specific research available that details the use of this compound as a guest molecule in any host-guest system. General principles suggest that the pyridine (B92270) nitrogen and the hydroxyl group could serve as hydrogen bond donor and acceptor sites, and the aromatic rings could participate in hydrophobic and π-π interactions. The substitution pattern, including the meta-methyl group, would influence its size, shape, and potential fit within a host cavity. Without experimental data, any discussion of association constants or specific inclusion complexes remains purely speculative.

Co-crystallization and Polymorphism in Supramolecular Design.

Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a "co-former") in a specific stoichiometric ratio within a crystal lattice. This can lead to improved physicochemical properties. Polymorphism is the ability of a compound to exist in more than one crystal structure.

Design and Synthesis of Co-crystals.

The design of co-crystals relies on the principles of supramolecular chemistry, particularly the formation of predictable intermolecular interactions called synthons. For a molecule like this compound, which possesses both a hydroxyl group and a pyridine ring, several robust synthons could be anticipated. The acid-pyridine heterosynthon, formed through hydrogen bonding between a carboxylic acid co-former and the pyridine nitrogen, is a well-established interaction in co-crystal design. mdpi.com Additionally, the hydroxyl group can form hydrogen bonds with various functional groups on a co-former.

Common methods for synthesizing co-crystals include:

Solvent Evaporation: Dissolving the active pharmaceutical ingredient (API) and co-former in a common solvent and allowing the solvent to evaporate slowly.

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of solvent (liquid-assisted grinding).

Slurry Co-crystallization: Stirring a suspension of the API and co-former in a solvent where they have limited solubility. ub.edu

While these methods are broadly applicable, there are no published reports detailing the synthesis of co-crystals specifically involving this compound.

Impact of Co-formers on Physicochemical Properties.

The choice of a co-former can significantly alter the physicochemical properties of a compound, such as its solubility, melting point, stability, and bioavailability. For instance, co-crystallization of a poorly soluble compound with a highly soluble co-former can enhance its dissolution rate. The properties of the resulting co-crystal are dependent on the crystal packing and the intermolecular interactions between the compound and the co-former.

As there are no known co-crystals of this compound, there is no experimental data on how different co-formers would impact its properties. The table below illustrates hypothetical examples of co-formers and the potential interactions they might form with this compound, based on general principles of crystal engineering.

| Hypothetical Co-former | Potential Supramolecular Synthon with this compound | Expected Impact on Physicochemical Properties (General) |

| Benzoic Acid | Acid-Pyridine Heterosynthon (O-H···N) | Altered melting point and solubility. |

| Urea (B33335) | N-H···O and O-H···O Hydrogen Bonds | Potential for new polymorphic forms and modified stability. |